molecular formula C24H24N2O4 B6117765 N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide

N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide

Cat. No. B6117765
M. Wt: 404.5 g/mol
InChI Key: XDDYQPDSNQNWRF-PXLXIMEGSA-N
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Description

N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide, also known as FAVB, is a chemical compound that has gained attention in the scientific community for its potential use in cancer research. FAVB is a small molecule that can target cancer cells and inhibit their growth, making it a promising candidate for developing new cancer therapies. In

Mechanism of Action

The mechanism of action of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide involves its ability to target cancer cells and inhibit their growth. N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide binds to the tubulin protein, which is involved in cell division, and disrupts its function. This leads to the arrest of cell division and ultimately cell death. N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide also inhibits the activity of several enzymes that are involved in cancer cell growth and survival, such as AKT and ERK.
Biochemical and Physiological Effects:
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide can induce oxidative stress and DNA damage in cancer cells. N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, such as AKT and ERK. In vivo studies using animal models have shown that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide can inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide is its ability to selectively target cancer cells, while leaving normal cells unaffected. This makes it a promising candidate for developing new cancer therapies. However, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has several limitations for lab experiments. Its low solubility in water and poor bioavailability make it difficult to administer in vivo. Additionally, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has a short half-life, which limits its effectiveness as a therapeutic agent.

Future Directions

Future research on N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide should focus on improving its solubility and bioavailability, as well as developing new formulations for its administration. In addition, further studies are needed to understand the mechanism of action of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide and its potential use in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide as a cancer treatment.

Synthesis Methods

The synthesis of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide involves a multistep process that starts with the reaction of 4-isopropoxybenzaldehyde with 2-furylacetic acid to form 2-[4-(isopropoxy)phenyl]-3-(furan-2-yl)propanoic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(2-aminoethyl)-4-methylbenzamide to obtain N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide. The overall yield of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide synthesis is approximately 25%.

Scientific Research Applications

N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using animal models have demonstrated that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide can inhibit tumor growth and metastasis. These findings suggest that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-17(2)30-20-12-10-18(11-13-20)15-22(24(28)25-16-21-9-6-14-29-21)26-23(27)19-7-4-3-5-8-19/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDYQPDSNQNWRF-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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